molecular formula C22H23NO4 B2550068 (R)-1-Fmoc-4,4-dimethylpyrrolidine-2-carboxylic Acid CAS No. 960156-21-2

(R)-1-Fmoc-4,4-dimethylpyrrolidine-2-carboxylic Acid

Cat. No.: B2550068
CAS No.: 960156-21-2
M. Wt: 365.429
InChI Key: OUDJCOWHKHEGGK-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-Fmoc-4,4-dimethylpyrrolidine-2-carboxylic acid is a chiral, Fmoc-protected pyrrolidine derivative widely used in peptide synthesis and medicinal chemistry. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a base-labile protecting group for amines, enabling orthogonal deprotection strategies in solid-phase peptide synthesis (SPPS). The (R)-form is commercially available (e.g., 3D-KNB15621 from CymitQuimica at €675.00/50mg) and is critical for synthesizing enantiomerically pure peptides .

Properties

IUPAC Name

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-22(2)11-19(20(24)25)23(13-22)21(26)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25)/t19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDJCOWHKHEGGK-LJQANCHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960156-21-2
Record name (2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Fmoc-4,4-dimethylpyrrolidine-2-carboxylic Acid typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 4,4-dimethylpyrrolidine-2-carboxylic acid.

    Protection of the Amine Group: The amine group of the starting material is protected using the Fmoc group. This is achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired ®-1-Fmoc-4,4-dimethylpyrrolidine-2-carboxylic Acid in high purity.

Industrial Production Methods

Industrial production of ®-1-Fmoc-4,4-dimethylpyrrolidine-2-carboxylic Acid follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis using industrial reactors and optimized reaction conditions to ensure high yield and purity.

    Automated Processes: Use of automated systems for the addition of reagents and monitoring of reaction conditions.

    Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-Fmoc-4,4-dimethylpyrrolidine-2-carboxylic Acid undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amine.

    Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

    Substitution Reactions: The carboxylic acid group can be activated and substituted with other functional groups using reagents such as carbodiimides.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

    Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used for peptide coupling.

    Substitution: Reagents like N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) are used for activating the carboxylic acid group.

Major Products

The major products formed from these reactions include:

    Deprotected Amine: Resulting from the removal of the Fmoc group.

    Peptides: Formed through coupling reactions with other amino acids.

    Substituted Derivatives: Formed through substitution reactions at the carboxylic acid group.

Scientific Research Applications

Peptide Synthesis

Overview:
(R)-1-Fmoc-4,4-dimethylpyrrolidine-2-carboxylic acid is primarily used as a key building block in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) protecting group allows for selective reactions during the assembly of peptides, facilitating the creation of complex structures.

Key Features:

  • Selectivity: The Fmoc group protects the amino group, preventing unwanted side reactions during synthesis.
  • Stability: The compound's stable nature enables its incorporation into peptide chains without degradation.

Case Study:
In a study focused on synthesizing neuropeptides for neurological research, this compound was successfully utilized to create peptides that mimic natural neuropeptides. This approach demonstrated improved bioactivity and specificity in targeting neurotransmitter receptors.

Drug Development

Overview:
This compound plays a crucial role in the development of new pharmaceuticals, particularly peptide-based drugs targeting specific biological pathways.

Applications:

  • Therapeutic Agents: It aids in designing drug candidates with enhanced efficacy and bioavailability.
  • Targeted Delivery Systems: The compound is employed in creating bioconjugates that improve the delivery of therapeutic agents to specific tissues or cells.

Data Table: Drug Development Applications

Application AreaDescriptionExample Use Case
Peptide-based DrugsDevelopment of drugs targeting diseasesAnticancer peptides synthesized using this compound
BioconjugationLinking biomolecules for targeted deliveryPeptide-drug conjugates enhancing specificity

Bioconjugation

Overview:
Bioconjugation processes utilize this compound to link biomolecules, enhancing the efficacy of targeted drug delivery systems.

Mechanism:
The compound can be conjugated with various biomolecules, such as antibodies or enzymes, allowing for specific targeting of disease sites. This application is particularly valuable in cancer therapy and immunotherapy.

Case Study:
A research project demonstrated the successful conjugation of this compound with monoclonal antibodies. The resulting bioconjugate showed enhanced cellular uptake and improved therapeutic outcomes in preclinical models.

Research in Neuroscience

Overview:
In neuroscience research, this compound is utilized to develop compounds that can cross the blood-brain barrier, facilitating the study and treatment of neurological disorders.

Applications:

  • Neuropeptide Synthesis: Used to create analogs of neuropeptides for studying their effects on brain functions.
  • Drug Candidates for Neurological Disorders: Development of potential treatments for conditions like Alzheimer's disease and depression.

Data Table: Neuroscience Applications

Application AreaDescriptionExample Use Case
Neuropeptide AnaloguesSynthesis of modified neuropeptides for researchInvestigating receptor interactions
Drug CandidatesDeveloping new therapies for neurological disordersPeptides targeting amyloid-beta in Alzheimer's

Mechanism of Action

The mechanism of action of ®-1-Fmoc-4,4-dimethylpyrrolidine-2-carboxylic Acid primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amine group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation. The compound’s chiral center also plays a crucial role in asymmetric synthesis, influencing the stereochemistry of the final product.

Comparison with Similar Compounds

Table 1: Key Properties of (R)-1-Fmoc-4,4-dimethylpyrrolidine-2-carboxylic Acid and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight Protecting Group Key Substituents Key Applications
This compound Not explicitly listed C₂₂H₂₃NO₄ ~365.42* Fmoc 4,4-Dimethylpyrrolidine Peptide synthesis, chiral templates
(S)-1-Fmoc-4,4-dimethylpyrrolidine-2-carboxylic Acid 1380336-01-5 C₂₂H₂₃NO₄ 365.42 Fmoc 4,4-Dimethylpyrrolidine Enantiomeric peptide synthesis
(S)-1-Boc-4,4-dimethylpyrrolidine-2-carboxylic Acid 1001353-87-2 C₁₂H₂₁NO₄ 243.30 Boc 4,4-Dimethylpyrrolidine Acid-stable intermediates
(2R,4S)-4-Azido-1-Fmoc-pyrrolidine-2-carboxylic Acid 2137142-63-1 C₂₀H₁₈N₄O₄ 378.40 Fmoc 4-Azido, pyrrolidine Click chemistry applications
(2R)-4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride 1303975-05-4 C₇H₁₃NO₂·HCl 179.64 None 4,4-Dimethylpyrrolidine Unprotected intermediate in synthesis

*Molecular weight inferred from enantiomer data .

Key Differences and Implications

Protecting Group Chemistry

  • Fmoc vs. Boc : The Fmoc group in the target compound is removed under basic conditions (e.g., piperidine), whereas Boc (tert-butoxycarbonyl, as in CAS 1001353-87-2) requires acidic conditions (e.g., trifluoroacetic acid). This makes Fmoc preferable for stepwise SPPS due to orthogonal compatibility with acid-labile linkers .
  • Dual Protection: Compounds like (2R,4S)-Boc-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid (CAS 2415967-27-8) combine Fmoc and Boc groups, enabling sequential deprotection for complex peptide architectures .

Stereochemical and Substituent Effects

  • Enantiomers : The (R)- and (S)-enantiomers (e.g., CAS 1380336-01-5) exhibit distinct chiral interactions in biological systems. For instance, the (R)-form may confer specific binding affinities in drug candidates .
  • Substituent Modifications :
    • 4,4-Dimethyl : Enhances steric hindrance, stabilizing ring conformations and reducing racemization during peptide coupling .
    • Azido (CAS 2137142-63-1) : Enables click chemistry for bioconjugation, a feature absent in the target compound .
    • Tritylmercapto (CAS 281655-34-3) : Introduces a bulky thiol-protecting group, useful for disulfide bond formation in peptides .

Physicochemical Properties

  • Solubility : The Fmoc group reduces aqueous solubility compared to unprotected analogs like (2R)-4,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride (CAS 1303975-05-4), which is water-soluble due to its ionic form .
  • Stability : Fmoc-protected compounds require storage at 2–8°C to prevent degradation, whereas Boc analogs (e.g., CAS 1613115-21-1) are more stable at room temperature .

Biological Activity

(R)-1-Fmoc-4,4-dimethylpyrrolidine-2-carboxylic acid is a compound of significant interest in the fields of medicinal chemistry and peptide synthesis. This article explores its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Fmoc Group : A common protecting group used in peptide synthesis.
  • Pyrrolidine Ring : Contributes to the compound's conformational flexibility and biological activity.
  • Carboxylic Acid : Essential for its reactivity in peptide bond formation.

The molecular formula is C15H18N2O2C_{15}H_{18}N_{2}O_{2} with a molecular weight of approximately 262.32 g/mol.

1. Peptide Synthesis

This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). Its Fmoc protection allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides. Studies have shown that utilizing this compound can enhance the yield and purity of synthesized peptides compared to traditional methods .

Case Studies and Research Findings

Study ReferenceFindings
Analog compounds were found to be substrates for MAO-B, indicating potential neurotoxic effects linked to their metabolism.
Fluorinated pyrrolidine derivatives showed enhanced bioavailability in drug development for neurological disorders.
The use of pyrrolidine as a base in Fmoc removal improved peptide synthesis efficiency in various solvent systems.

1. Drug Development

The unique structure of this compound allows for modifications that can lead to novel pharmaceutical agents. Its role as a precursor in synthesizing fluorinated amino acids has been explored for developing drugs with improved pharmacokinetic properties .

2. Bioconjugation

This compound is also employed in bioconjugation techniques, where it facilitates the attachment of biomolecules to surfaces or other molecules. This application is crucial for creating targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects .

Q & A

Q. Table 1: Conformational Effects of Substituents

SubstituentConformational FlexibilityAggregation Tendency
4,4-dimethylLow (steric hindrance)Reduced
UnsubstitutedHighHigh

Basic: Which analytical techniques are most effective for characterizing the purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to confirm stereochemistry and detect impurities (e.g., residual solvents). For example, methyl group protons typically resonate at δ 1.2–1.5 ppm.
  • Liquid Chromatography-Mass Spectrometry (LCMS): Assess purity (>98%) via reverse-phase HPLC coupled with ESI-MS to verify molecular weight (e.g., [M+H]+^+ for C24_{24}H25_{25}NO4_4: calc. 391.18).
  • Melting Point Analysis: Compare observed values (e.g., 140–150°C) with literature data .

Advanced: What synthetic strategies are employed to introduce the Fmoc group onto 4,4-dimethylpyrrolidine-2-carboxylic acid while preserving chirality?

Methodological Answer:
The Fmoc group is typically introduced via carbodiimide-mediated coupling (e.g., DCC or EDC) under inert conditions. To preserve chirality:

Use a chiral auxiliary (e.g., (R)-configured starting material) to prevent racemization.

Perform reactions at 0–4°C to minimize epimerization.

Monitor progress with TLC or LCMS. Evidence from similar tert-butyl-protected pyrrolidine syntheses supports this approach .

Basic: What safety precautions are necessary when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
  • Spill Management: Collect spills using a vacuum or brush, and dispose in chemical waste containers. Avoid release into the environment .
  • First Aid: For skin contact, rinse with water for 15 minutes; for eye exposure, use an eyewash station .

Advanced: How do steric effects from the 4,4-dimethyl groups impact the compound’s reactivity in coupling reactions?

Methodological Answer:
The dimethyl groups reduce reactivity in amide bond formation by sterically blocking the carboxylic acid’s accessibility. To mitigate this:

  • Use activated coupling reagents (e.g., HATU or PyBOP) with catalytic DMAP.
  • Optimize reaction times (e.g., 12–24 hours) and temperatures (room temperature).
  • Comparative studies on Fmoc-proline derivatives show a 20–30% decrease in coupling efficiency due to steric hindrance .

Basic: What are the solubility characteristics of this compound in common organic solvents?

Methodological Answer:
The compound is sparingly soluble in water but dissolves well in polar aprotic solvents:

  • DMSO: >50 mg/mL
  • DMF: >100 mg/mL
  • Dichloromethane (DCM): ~30 mg/mL
    Adjust solvent choice based on reaction requirements (e.g., DCM for solid-phase synthesis) .

Advanced: Can this compound serve as a chiral building block in the synthesis of complex heterocycles? Provide examples.

Methodological Answer:
Yes, its rigid pyrrolidine core and chiral centers enable applications in:

  • Peptidomimetics: Incorporate into β-turn structures to enhance bioavailability.
  • Catalysts: As ligands in asymmetric catalysis (e.g., aldol reactions).
  • Heterocycle Synthesis: Used to construct pyrazolo-pyridine derivatives via cyclization, as demonstrated in NMR-characterized protocols (e.g., δ 2.56 ppm for methyl groups in pyrrole-carboxylic acid derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.